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Compound of Interest

Compound Name: Isoindolin-4-amine dihydrochloride

Cat. No.: B3030578

This technical guide provides an in-depth analysis of the spectroscopic data for Isoindolin-4-
amine dihydrochloride (CAS 92259-85-3), a key building block in medicinal chemistry and
drug development.[1][2] The isoindoline scaffold is a privileged structure found in a number of
bioactive compounds.[3][4] This document is intended for researchers, scientists, and
professionals in the field of drug development, offering a detailed exploration of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Understanding these spectroscopic properties is fundamental to confirming the molecule's
identity, purity, and structural integrity during synthesis and quality control processes.

Molecular Structure and its Spectroscopic
Implications

Isoindolin-4-amine dihydrochloride possesses a unique structure combining an aromatic
ring, a primary amine, and a saturated heterocyclic amine, all present as a dihydrochloride salt.
This structure dictates a specific and predictable spectroscopic fingerprint. The protonation of
both the primary aromatic amine and the secondary amine within the isoindoline ring
significantly influences the chemical environment of the protons and carbons, which is reflected
in the NMR spectra. Similarly, the presence of N-H bonds and the aromatic system gives rise to
characteristic absorption bands in the IR spectrum. The molecule's mass and fragmentation
patterns in mass spectrometry are also directly correlated to its atomic composition and
bonding.

Molecular Formula: CsH12Cl2N2z[1][5][6] Molecular Weight: 207.1 g/mol [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For Isoindolin-4-amine dihydrochloride, both *H and 3C NMR are
essential for structural confirmation. The dihydrochloride nature of the salt means that both
nitrogen atoms are protonated, leading to the presence of N-H protons that are observable in
the *H NMR spectrum, typically in a polar aprotic solvent like DMSO-ds to slow down proton

exchange.

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the
aliphatic protons of the isoindoline ring. The protonation of the nitrogen atoms will cause a
downfield shift of adjacent protons due to the increased electron-withdrawing effect.

Predicted Coupling
Proton _ . o .
_ Chemical Shift Multiplicity Integration Constants (J,
Assignment
(ppm) Hz)
) ortho: 7-9, meta:
Aromatic CH 7.2-7.8 m 3H
2-3
Aliphatic CH2
_ ~4.5 s 4H
(benzylic)
NHs* (aromatic
] 8.0-10.0 brs 3H
amine)
NHz* (isoindoline
9.0-11.0 brs 2H

amine)

Causality of Experimental Choices: The choice of DMSO-ds as a solvent is crucial for observing
the exchangeable N-H protons of the ammonium and secondary amine salts. In protic solvents
like D20, these protons would rapidly exchange with deuterium, leading to the disappearance
of their signals.

Predicted *C NMR Spectral Data
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The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The
aromatic region will show signals for the six carbons of the benzene ring, while the aliphatic
region will display a signal for the two equivalent methylene carbons of the isoindoline ring.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-NH:z ~140

Aromatic C (quaternary) ~135

Aromatic CH 115-130

Aliphatic CHz ~50

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of Isoindolin-4-amine
dihydrochloride would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds). Ensure complete dissolution.

e Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be required compared to *H NMR. Typical parameters include a spectral width of
200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of
quaternary carbons.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction.
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Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of Isoindolin-4-amine dihydrochloride is expected to be
dominated by absorptions from the N-H bonds of the protonated amines and the aromatic C-H

and C=C bonds.

Predicted IR Spectral Data
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Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

N-H Stretch (NHs* and NHz") 3200 - 2800 Strong, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

N-H Bend (NHs* and NHz") 1600 - 1500 Medium-Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-N Stretch 1350 - 1000 Medium

Expertise & Experience Insight: The broadness of the N-H stretching band is a key indicator of
the presence of the hydrochloride salt, as extensive hydrogen bonding occurs in the solid state.
The distinction between the primary and secondary ammonium salt stretches can be
challenging as they often overlap.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using
an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: Place a small amount of the solid Isoindolin-4-amine dihydrochloride
powder directly onto the ATR crystal.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the
sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering clues about its structure. For a
hydrochloride salt like Isoindolin-4-amine dihydrochloride, a soft ionization technique such
as Electrospray lonization (ESI) is typically employed.

Predicted Mass Spectral Data

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free
base, having lost the two molecules of HCI.

lon Predicted m/z Interpretation

Protonated molecular ion of

[M+H]* 135.09
the free base (CsHioN2)

Trustworthiness through Self-Validation: The observation of an ion with an m/z of 135.09 would
strongly support the identity of the core isoindolin-amine structure. The high-resolution mass
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spectrum should yield a mass that is very close to the calculated exact mass of CsH1i1N2*
(135.0917).

Experimental Protocol for MS Data Acquisition

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as
methanol or acetonitrile/water.

e Instrument Setup: Use an ESI mass spectrometer. The sample solution is introduced into the
ion source via direct infusion or through a liquid chromatography (LC) system.

o Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument
parameters, such as capillary voltage and cone voltage, should be optimized to maximize
the signal of the [M+H]* ion.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions.

Molecular Structure

Isoindolin-4-amine
dihydrochloride
(CsH12Cl2N2)
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Conclusion

The comprehensive spectroscopic analysis of Isoindolin-4-amine dihydrochloride, as
detailed in this guide, provides a robust framework for its characterization. The predicted NMR,
IR, and MS data, grounded in fundamental spectroscopic principles and experience with similar
structures, offer a reliable reference for researchers. Adherence to the outlined experimental
protocols will ensure the acquisition of high-quality data, enabling unambiguous structural
confirmation and purity assessment, which are critical for the advancement of drug discovery
and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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